molecular formula C16H31N3O2 B15314084 Tert-butyl 3-methyl-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate

Tert-butyl 3-methyl-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate

Cat. No.: B15314084
M. Wt: 297.44 g/mol
InChI Key: BIJCWBYCTPSZSL-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate is a synthetic organic compound that features a piperazine moiety, which is commonly found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Core: The piperidine core can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine ring.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions. Piperazine is reacted with an appropriate electrophile, such as an alkyl halide, to form the desired product.

    Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are often used to protect reactive amine groups during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can act as a nucleophile to replace leaving groups on other molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Tert-butyl 3-methyl-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-methyl-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects.

Properties

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

tert-butyl 3-methyl-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H31N3O2/c1-13-11-19(15(20)21-16(2,3)4)8-5-14(13)12-18-9-6-17-7-10-18/h13-14,17H,5-12H2,1-4H3

InChI Key

BIJCWBYCTPSZSL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1CN2CCNCC2)C(=O)OC(C)(C)C

Origin of Product

United States

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